3-Methyl-4-Pyrrol-1-yl-Phenylamin

Übersicht

Beschreibung

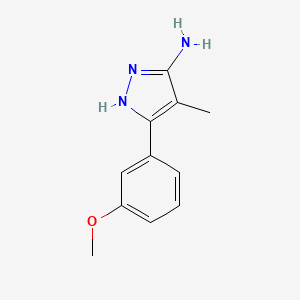

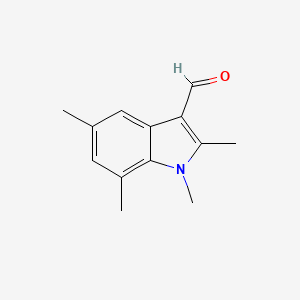

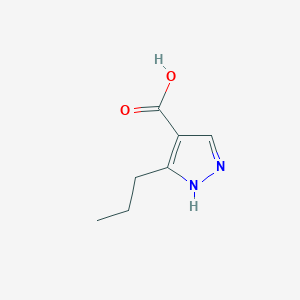

3-Methyl-4-pyrrol-1-yl-phenylamine (MPPA) is an aromatic amine compound that has been studied extensively due to its potential applications in a variety of scientific fields. MPPA is a commonly used reagent in organic synthesis and has been used in a variety of laboratory experiments due to its advantageous properties.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-Pyrrol-1-yl-Phenylamin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen:

Krebsforschung

Derivate von Pyrrolverbindungen haben sich in der Krebsforschung als vielversprechend erwiesen, insbesondere in Bezug auf ihre zytotoxische Aktivität gegen Krebszelllinien. Beispielsweise wurden bestimmte Analoga als aktive Inhibitoren in vitro hervorgehoben, was auf potenzielle Anwendungen von This compound bei der Entwicklung von Antikrebsmitteln hindeutet .

Materialwissenschaften

Im Bereich der Materialwissenschaften werden Pyrrolderivate verwendet, um die elektrochemischen und optischen Eigenschaften von Polymeren zu modifizieren. Dies könnte bedeuten, dass This compound bei der Herstellung neuer Materialien mit spezifischen elektrischen oder optischen Eigenschaften nützlich sein kann .

Synthetische organische Chemie

Pyrrolverbindungen sind in Mehrkomponentenreaktionen (MCRs) von entscheidender Bedeutung, da sie effizient C–C- und C–Heteroatombindungen bilden können. Dies deutet darauf hin, dass This compound in der synthetischen organischen Chemie wertvoll für die Konstruktion komplexer Moleküle sein könnte .

Proteomforschung

Als Biochemikalie ist This compound-Hydrochlorid für die Proteomforschung verfügbar, was auf seine Verwendung bei der Untersuchung von Proteinen und Peptiden innerhalb biologischer Systeme hindeutet .

Koordinationschemie

Neue Derivate von Pyrrol wurden synthetisiert und charakterisiert hinsichtlich ihrer Koordinationsverbindungen. Dies deutet auf die potenzielle Verwendung von This compound bei der Herstellung neuartiger Koordinationskomplexe mit Metallen hin, die verschiedene Anwendungen haben können, darunter Katalyse und Materialwissenschaften .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions for 3-Methyl-4-pyrrol-1-yl-phenylamine and similar compounds.

Biochemische Analyse

Biochemical Properties

3-Methyl-4-pyrrol-1-yl-phenylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Methyl-4-pyrrol-1-yl-phenylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-Methyl-4-pyrrol-1-yl-phenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-Methyl-4-pyrrol-1-yl-phenylamine has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 3-Methyl-4-pyrrol-1-yl-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Furthermore, 3-Methyl-4-pyrrol-1-yl-phenylamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-pyrrol-1-yl-phenylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Methyl-4-pyrrol-1-yl-phenylamine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Methyl-4-pyrrol-1-yl-phenylamine can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-Methyl-4-pyrrol-1-yl-phenylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At high doses, 3-Methyl-4-pyrrol-1-yl-phenylamine can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-Methyl-4-pyrrol-1-yl-phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . For instance, 3-Methyl-4-pyrrol-1-yl-phenylamine has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 3-Methyl-4-pyrrol-1-yl-phenylamine is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . For example, 3-Methyl-4-pyrrol-1-yl-phenylamine can be transported into the mitochondria, where it may exert its effects on cellular respiration .

Subcellular Localization

The subcellular localization of 3-Methyl-4-pyrrol-1-yl-phenylamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 3-Methyl-4-pyrrol-1-yl-phenylamine may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Eigenschaften

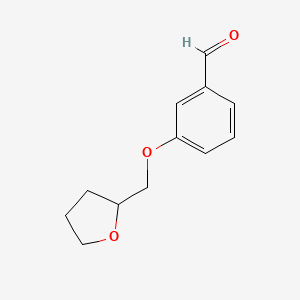

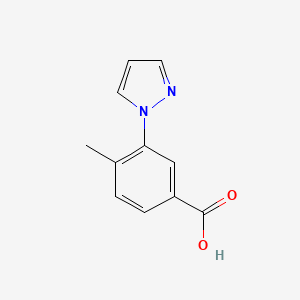

IUPAC Name |

3-methyl-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIMMXRGGYGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296648 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-76-2 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.